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Compound of Interest

Compound Name: 2-(2-Chloroacetyl)benzoic acid
CAS No.: 127603-84-3
Cat. No.: B139106
Get Quote
. J

Executive Summary

2-(2-Chloroacetyl)benzoic acid (CAS 23416-69-5) is a bifunctional aromatic scaffold
characterized by an ortho-positioned carboxylic acid and an electrophilic

-chloroketone moiety. This unique structural arrangement makes it a high-value intermediate in
organic synthesis, particularly for the construction of fused nitrogen and oxygen heterocycles.
Its primary utility lies in the synthesis of phthalazin-1(2H)-ones and isocoumarins, which serve
as core pharmacophores in FDA-approved drugs such as Azelastine (antihistamine) and
Olaparib (PARP inhibitor). This guide details the chemical reactivity, synthetic protocols, and
medicinal chemistry applications of this versatile compound.[1]

Chemical Profile & Reactivity
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Property Data
Chemical Name 2-(2-Chloroacetyl)benzoic acid
CAS Number 23416-69-5
C
Molecular Formula H
ClO
Molecular Weight 198.60 g/mol
Appearance White to off-white solid

Carboxylic Acid (C-1),
Key Functional Groups
-Chloroketone (C-2)

Reactivity Analysis: The molecule possesses "dual-electrophile™ character but with distinct
selectivity profiles:

o -Chloroketone: Highly reactive toward soft nucleophiles (thiols, amines) via S
2 displacement. It also serves as a hard electrophile at the carbonyl carbon.

o Carboxylic Acid: Provides an intramolecular nucleophile (oxygen) for cyclization to
isocoumarins or an electrophile (after activation) for amide formation.

o Cyclization Potential: The ortho relationship between the acid and the ketone facilitates rapid
5- or 6-membered ring formation, making it an ideal "pre-organized" scaffold for heterocycle
synthesis.

Core Application: Synthesis of Phthalazinones

The most commercially significant application of 2-(2-chloroacetyl)benzoic acid is the
synthesis of 4-(chloromethyl)phthalazin-1(2H)-one. This intermediate retains the reactive alkyl
chloride, allowing for further diversification at the 4-position—a critical feature for generating
libraries of bioactive compounds.
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Mechanistic Pathway

The reaction with hydrazine proceeds via a cascade sequence:
o Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.

e Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid (or carboxylate),
eliminating water to close the pyridazine ring.

e Result: Formation of the stable phthalazinone core with the chloromethyl handle intact.

2-(2-Chloroacetyl) Condensation
benzoic acid (-H20) o
\ Cyclization
Hydrazone (-H20) > 4-(Chloromethyl)
__—--W| Intermediate phthalazin-1(2H)-one

Hydrazine
Hydrate

Figure 1: Cyclocondensation pathway to Phthalazinone core.

Click to download full resolution via product page

Experimental Protocol: Synthesis of 4-
(Chloromethyl)phthalazin-1(2H)-one

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Reagents:

2-(2-Chloroacetyl)benzoic acid (1.99 g, 10 mmol)

Hydrazine hydrate (80% aqueous solution, 0.75 g, ~12 mmol)

Ethanol (absolute, 20 mL)

Glacial acetic acid (catalytic, optional)

Procedure:
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e Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 2-(2-chloroacetyl)benzoic acid in ethanol (20 mL).

» Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature. A
transient precipitate (hydrazone) may form.

o Reflux: Heat the reaction mixture to reflux (78 °C) for 3-5 hours. Monitor consumption of the
starting material by TLC (System: Hexane/Ethyl Acetate 1:1).

o Workup: Cool the mixture to room temperature and then to 0 °C in an ice bath. The product
typically precipitates as a white or pale yellow solid.

« Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and
diethyl ether (2 x 5 mL).

 Purification: If necessary, recrystallize from ethanol/DMF.
 Yield: Expected yield is 85-95%.
Validation:

e 1H NMR (DMSO-d6): Look for the disappearance of the ketone methylene singlet and the
appearance of the phthalazinone NH (broad singlet >12 ppm) and the chloromethyl CH

(singlet ~4.8 ppm).

Secondary Application: Isocoumarin Synthesis

2-(2-Chloroacetyl)benzoic acid serves as a precursor to 4-substituted isocoumarins (1H-
isochromen-1-ones). The presence of the chlorine atom allows for unique substitution patterns
that are difficult to access via standard homophthalic acid routes.

Synthetic Strategy
Under acidic or dehydrating conditions (e.g., H

SO

, AC
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O, or POCI

), the carboxylic acid oxygen attacks the ketone carbonyl (or its enol form), followed by
dehydration.

o Direct Cyclization: Yields 3-(chloromethyl)isocoumarin (unstable) or 4-chloroisocoumarin
derivatives depending on conditions.

» Nucleophilic Displacement First: Reacting the starting material with a nucleophile (e.g., a
phenol or amine) before cyclization allows for the synthesis of 3-substituted isocoumarins.

2-(2-Chloroacetyl) . i
benzoic acid Nucleophile (Nu-)

I

I
SN2 Displacement |
1

y

2-(2-Nu-acetyl)

Acid/Dehydration

(H2S0O4 or Ac20) benzoic acid
yclization
3-(Chloromethyl) 3-(Nu-methyl)
isocoumarin isocoumarin

Figure 2: Divergent pathways to Isocoumarin derivatives.

Click to download full resolution via product page

[2][3]
Medicinal Chemistry & Bioconjugation
Covalent Inhibition (Warhead Design)

The

-chloroketone moiety is a classic "warhead" for covalent drugs. It reacts irreversibly with
nucleophilic cysteine residues in a target protein's active site.
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o Application: Researchers can use 2-(2-chloroacetyl)benzoic acid as a fragment to probe
the "druggability” of cysteines in novel targets. The benzoic acid moiety provides binding
affinity (via salt bridges or H-bonds), while the chloroketone locks the target.

Linker Chemistry

The chlorine atom is easily displaced by amines, making this molecule an excellent linker for
PROTACSs (Proteolysis Targeting Chimeras) or bioconjugates.

o Workflow:
o React 2-(2-chloroacetyl)benzoic acid with a secondary amine (Drug A).
o Couple the carboxylic acid to an amine-functionalized E3 ligase ligand (Ligand B).
o Result: A stable conjugate linked via a keto-amine spacer.

Safety & Handling

e Lachrymator Hazard: Like most

-haloketones, this compound is a potent lachrymator (tear gas agent). It causes severe eye
and respiratory irritation.

o Skin Sensitizer: Direct contact can cause allergic dermatitis.
» Handling Protocol:

o Always handle in a functioning chemical fume hood.

o Wear double nitrile gloves and safety goggles.

o Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating
potential.

References

o National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CID 23416-69-5, 2-(2-Chloroacetyl)benzoic acid.
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o [Link]

+ Beilstein Journal of Organic Chemistry. "The facile construction of the phthalazin-1(2H)-one
scaffold via copper-mediated C—H coupling.” (Context on phthalazinone relevance).

o [Link]

» Molecules (MDPI). "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate
Moiety as Potential Anticancer Agents.

o [Link]
e Organic Chemistry Portal. "Synthesis of Isocoumarins.

o [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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